

Commercial Availability and Technical Guide for METHYL 3-(THIEN-2-YL)ACRYLATE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **METHYL 3-(THIEN-2-YL)ACRYLATE**

Cat. No.: **B019671**

[Get Quote](#)

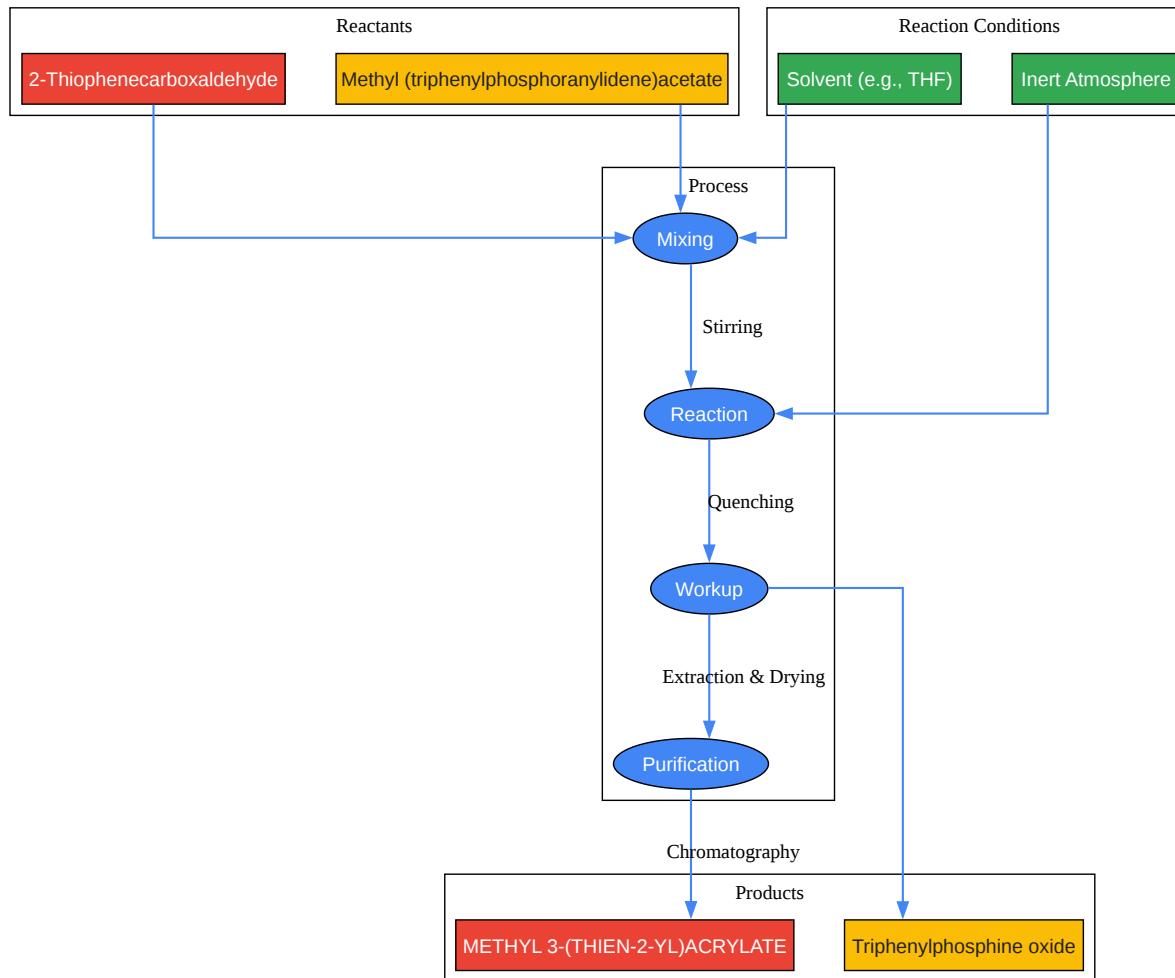
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analysis of **Methyl 3-(thien-2-yl)acrylate** (CAS No: 20883-96-9), a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.

Commercial Availability and Suppliers

Methyl 3-(thien-2-yl)acrylate is commercially available from a range of chemical suppliers. The purity and available quantities vary by supplier. Below is a summary of some of the key suppliers and their product offerings.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number
Thermo Scientific	11459606	97%	1 g, 5 g	20883-96-9
Sigma-Aldrich	Not specified	Not specified	Inquire	20883-96-9
Chemical Point	CP20883-96-9-BULK	Not specified	Inquire for bulk	20883-96-9
Molbase	Multiple	Varies	Varies	20883-96-9
Santa Cruz Biotechnology, Inc.	Not specified	Not specified	Inquire	Not specified
Chemos GmbH & Co. KG	Not specified	Not specified	Inquire	Not specified
Pharmacore Co., Limited	Not specified	Not specified	Inquire	Not specified
Amadis Chemical Company Limited	Not specified	Not specified	Inquire	Not specified


Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

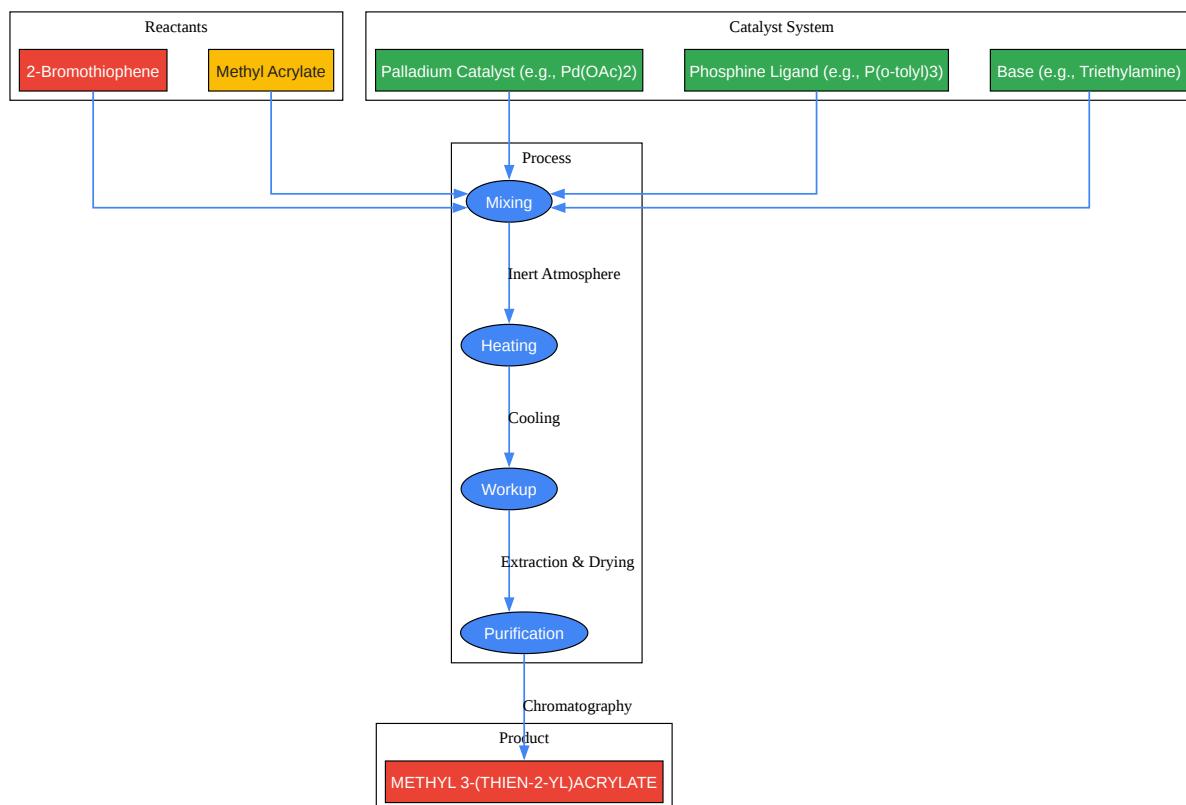
Synthesis of Methyl 3-(thien-2-yl)acrylate

The synthesis of **Methyl 3-(thien-2-yl)acrylate** can be efficiently achieved via several synthetic routes, with the Wittig and Heck reactions being the most common and effective methods.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond in **Methyl 3-(thien-2-yl)acrylate**. This involves the reaction of 2-thiophenecarboxaldehyde with a phosphorus ylide.

[Click to download full resolution via product page](#)


Caption: Wittig reaction workflow for the synthesis of **Methyl 3-(thien-2-yl)acrylate**.

Experimental Protocol:

- Preparation of the Ylide: In a round-bottom flask under an inert atmosphere, add methyl (triphenylphosphoranylidene)acetate to a suitable solvent such as anhydrous tetrahydrofuran (THF).
- Reaction: To the stirred solution of the ylide, add 2-thiophenecarboxaldehyde dropwise at room temperature.
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure **Methyl 3-(thien-2-yl)acrylate**.

Synthesis via Heck Reaction

The Palladium-catalyzed Heck reaction is another efficient method for the synthesis of **Methyl 3-(thien-2-yl)acrylate**, involving the coupling of 2-bromothiophene with methyl acrylate.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Heck reaction workflow for synthesizing **Methyl 3-(thien-2-yl)acrylate**.

Experimental Protocol:

- Reaction Setup: In a sealed tube, combine 2-bromothiophene, methyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine) in a suitable solvent such as toluene.[1]
- Reaction: The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated time, with the progress monitored by TLC or GC-MS.[1]
- Workup: After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine.[1] The organic layer is then dried over anhydrous sodium sulfate and filtered.[1]
- Purification: The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography to afford the desired product.[1]

Analytical Protocols

The identity and purity of **Methyl 3-(thien-2-yl)acrylate** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Methyl 3-(thien-2-yl)acrylate**.

¹H NMR Spectroscopy Protocol:

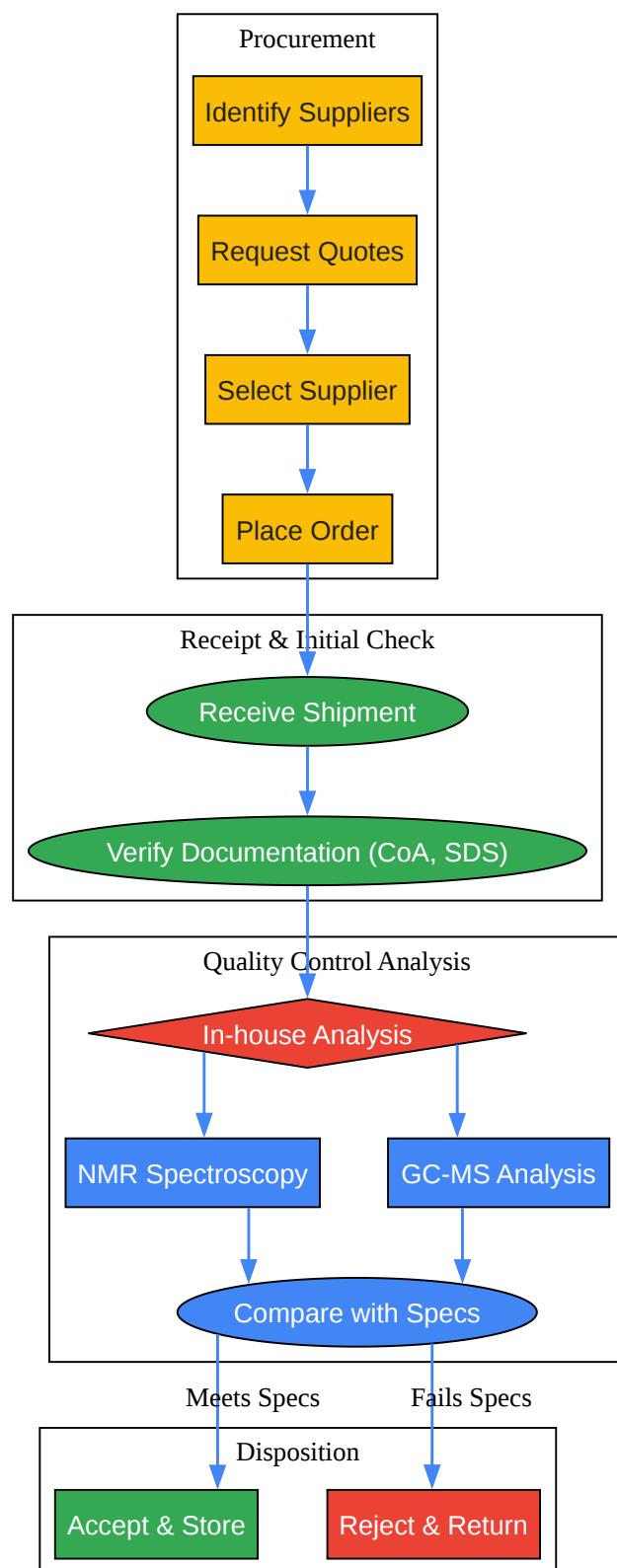
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

- Analysis: Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The expected signals would correspond to the vinylic protons, the thiophene ring protons, and the methyl ester protons.

^{13}C NMR Spectroscopy Protocol:

- Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) for ^{13}C NMR.
- Data Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum.
- Data Processing and Analysis: Process the data as described for ^1H NMR. The chemical shifts will confirm the presence of the carbonyl carbon, the carbons of the thiophene ring, the vinylic carbons, and the methyl ester carbon.

Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is used to determine the purity of the compound and confirm its molecular weight.

GC-MS Analysis Protocol:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
- MS Detection: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass-to-charge ratio of the resulting ions is measured.
- Data Analysis: The retention time from the gas chromatogram helps to identify the compound, and the mass spectrum provides the molecular weight and fragmentation pattern, which can be compared to a library database for confirmation.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and ensuring the quality of **Methyl 3-(thien-2-yl)acrylate** for research and development purposes.

[Click to download full resolution via product page](#)

Caption: General workflow for procurement and quality control of chemical reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for METHYL 3-(THIEN-2-YL)ACRYLATE]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019671#commercial-availability-and-suppliers-of-methyl-3-thien-2-yl-acrylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com